Suillusin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H14O8 |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
methyl (3aR,8bS)-3-(3,4-dihydroxyphenyl)-2,7-dihydroxy-1-oxo-8bH-cyclopenta[b][1]benzofuran-3a-carboxylate |
InChI |
InChI=1S/C19H14O8/c1-26-18(25)19-14(8-2-4-11(21)12(22)6-8)16(23)17(24)15(19)10-7-9(20)3-5-13(10)27-19/h2-7,15,20-23H,1H3/t15-,19+/m1/s1 |
InChI Key |
MWJUVQKVZFIANK-BEFAXECRSA-N |
Isomeric SMILES |
COC(=O)[C@]12[C@H](C3=C(O1)C=CC(=C3)O)C(=O)C(=C2C4=CC(=C(C=C4)O)O)O |
Canonical SMILES |
COC(=O)C12C(C3=C(O1)C=CC(=C3)O)C(=O)C(=C2C4=CC(=C(C=C4)O)O)O |
Synonyms |
suillusin |
Origin of Product |
United States |
Isolation and Advanced Purification Methodologies of Suillusin
Chromatographic Separation Techniques for Suillusin Isolation
Other Advanced Chromatographic Methods
Beyond conventional column chromatography, several advanced methods are pivotal for the high-resolution purification of complex fungal metabolites like this compound. These techniques offer superior separation efficiency, speed, and recovery.
Counter-Current Chromatography (CCC)
Counter-current chromatography is a liquid-liquid partition technique that avoids the use of solid stationary phases, thereby eliminating issues such as irreversible adsorption of the sample. nih.gov This method is particularly advantageous for separating polar and thermally sensitive compounds. The separation is based on the differential partitioning of solutes between two immiscible liquid phases.
While a specific protocol for this compound purification using CCC is not prominently documented, the successful isolation of its structural isomer, isosuillin , from the related mushroom Suillus luteus demonstrates the technique's applicability. nih.gov In that study, a sodium dodecyl sulfate-based "salting-in" CCC method was developed to overcome emulsification issues caused by the lipophilic nature of the crude extract. This approach not only facilitated the separation but also utilized sodium dodecyl sulfate (B86663) as a salting-in reagent to modulate the partition coefficients of the target compounds, enabling efficient preparative isolation. nih.gov The selection of an appropriate two-phase solvent system is the most critical step for a successful CCC separation. nih.gov
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution chromatographic technique that has become a cornerstone of natural product purification. springernature.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligram to gram quantities of pure compounds from complex mixtures. shimadzu-webapp.eu Reversed-phase (RP) preparative HPLC, typically using a C18 stationary phase, is the most widely used mode for purifying moderately polar to non-polar compounds like this compound.
The process involves scaling up an optimized analytical HPLC method to a preparative scale. A typical workflow includes:
Development of an analytical method to achieve baseline separation of the target compound.
Scaling up the method to a preparative column, adjusting the flow rate and sample load.
Automated fraction collection of the peak corresponding to this compound.
Solvent evaporation and sample recovery.
Modern systems, sometimes referred to as Ultra-Fast Preparative and Purification Liquid Chromatographs (UFPLC), can automate the entire process, including the initial separation, fraction trapping, concentration, and final recovery of the purified compound. shimadzu-webapp.eu This technique is capable of yielding compounds with very high purity (>99%).
Table 1: Comparison of Advanced Chromatographic Methods for Fungal Polyketide Purification
| Technique | Principle | Stationary Phase | Mobile Phase | Key Advantages for this compound Isolation |
|---|---|---|---|---|
| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning | Liquid (one phase of the solvent system) | Liquid (the other immiscible phase) | No irreversible adsorption, high sample recovery, suitable for lipophilic/emulsifying samples. |
| Preparative HPLC (Prep-HPLC) | Adsorption/Partition | Solid (e.g., C18 silica) | Liquid (e.g., Acetonitrile (B52724)/Water gradient) | High resolution and efficiency, well-established, scalable, capable of yielding high purity products. |
Purity Assessment and Sample Preparation for Downstream Analysis
Following purification, a rigorous assessment of the compound's purity is mandatory before proceeding with structural elucidation or biological assays. This ensures that the observed properties are attributable to this compound and not to co-eluting impurities. The preparation of the sample for analysis is a critical step to ensure high-quality data.
Purity Assessment
A combination of analytical techniques is employed to confirm the purity and structural integrity of the isolated this compound.
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a Diode-Array Detector (DAD) is the primary method for assessing purity. A pure sample should present as a single, symmetrical peak under various chromatographic conditions. The DAD provides UV-visible spectral data, which can confirm peak homogeneity by comparing spectra across the peak. The purity is often expressed as a percentage of the total peak area at a specific wavelength.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular formula of the compound. For this compound (C₁₉H₁₄O₈), HRMS provides a highly accurate mass measurement, which should match the calculated theoretical mass, thus confirming its elemental composition. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for both structural confirmation and purity assessment. nih.gov The spectra of a pure sample should show sharp, well-defined signals corresponding to the this compound structure, with no significant unassigned peaks. The presence of impurities would be indicated by extra signals in the spectra. The complete assignment of all proton and carbon signals is a key indicator of structural integrity. acs.org
Quantitative NMR (qNMR): For absolute purity determination, qNMR is an increasingly utilized primary method. nih.govfrontiersin.org This technique determines the purity of a substance by comparing the integral of a specific signal from the analyte to that of a certified internal standard of known concentration. enovatia.com The method is highly accurate and does not require a reference standard of the analyte itself.
Sample Preparation for Downstream Analysis
Proper sample preparation is crucial for obtaining reliable analytical data.
For HPLC and LC-MS Analysis: The purified, dry this compound sample is accurately weighed and dissolved in a high-purity solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile) to a known concentration. The solution is then typically filtered through a 0.22 or 0.45 µm syringe filter to remove any particulates before injection into the instrument. nih.govresearchgate.net
For NMR Analysis: For NMR, the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). nih.gov It is critical that the solvent fully dissolves the sample and does not react with it. The solution is then transferred to a high-precision NMR tube. For qNMR, a certified internal standard is added to the sample solution before analysis. frontiersin.org
Table 2: Analytical Data for Purity and Structural Confirmation of this compound
| Analytical Method | Purpose | Expected Result for Pure this compound | Reference |
|---|---|---|---|
| HPLC-DAD | Purity assessment and quantification | Single sharp peak with consistent UV spectrum across the peak; Purity >95% (typically >98% for advanced studies) | enovatia.com |
| High-Resolution Mass Spectrometry (HRMS) | Molecular formula confirmation | Observed mass consistent with the theoretical mass for C₁₉H₁₄O₈ | nih.govacs.org |
| ¹H NMR | Structural verification and purity check | Spectrum matches the reported chemical shifts and coupling constants for this compound, with minimal to no impurity signals | acs.org |
| ¹³C NMR | Structural verification and purity check | 19 distinct carbon signals matching the reported chemical shifts for the this compound structure | acs.org |
| Quantitative NMR (qNMR) | Absolute purity determination | Purity value determined relative to a certified internal standard | nih.govfrontiersin.org |
Advanced Structural Elucidation and Stereochemical Assignment of Suillusin
Spectroscopic Analysis Techniques
The determination of suillusin's molecular structure is a testament to the power of modern analytical chemistry, where each technique provides a unique piece of the structural puzzle, from the elemental composition to the precise three-dimensional arrangement of atoms.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular Formula Determination
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was instrumental in establishing the elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of a compound's molecular formula. For this compound, HR-ESI-MS analysis yielded a pseudomolecular ion peak [M-H]⁻ at an m/z of 369.0598. This corresponds to a molecular formula of C₁₉H₁₄O₈, which has a calculated mass of 370.0689. This formula indicates the presence of 13 degrees of unsaturation, providing the first clue to the molecule's complex, polycyclic nature. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone of the effort to delineate the intricate framework of this compound. Through a combination of one-dimensional and two-dimensional NMR experiments, the connectivity of the carbon skeleton and the spatial relationships between protons were established. The spectra were recorded in acetone-d₆.
The ¹H NMR spectrum of this compound revealed the presence of 11 distinct protons, including signals for a 1,3,4-trisubstituted benzene (B151609) ring and a 1,2,4-trisubstituted benzene ring. A key signal was a methoxy (B1213986) group singlet at 3.68 ppm.
The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identified all 19 carbon atoms in the molecule. These included a ketone carbonyl, an ester carbonyl, twelve aromatic or olefinic carbons, a methoxy carbon, one methine, and two quaternary carbons, one of which is oxygenated. This data provided the complete carbon backbone of the molecule.
Table 1: 1D NMR Data for this compound (in Acetone-d₆)
| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) |
|---|---|---|
| 1 | 193.3, C | |
| 2 | 179.8, C | |
| 3 | 120.3, C | |
| 3a | 93.3, C | |
| 4 | 120.4, C | |
| 5 | 118.2, CH | 6.88, d (8.5) |
| 6 | 125.7, CH | 7.15, dd (8.5, 2.0) |
| 7 | 148.9, C | |
| 8 | 115.8, CH | 6.94, d (2.0) |
| 8a | 150.3, C | |
| 8b | 59.2, CH | 4.88, s |
| 1' | 128.8, C | |
| 2' | 115.6, CH | 7.18, d (2.0) |
| 3' | 145.1, C | |
| 4' | 145.6, C | |
| 5' | 116.1, CH | 6.81, d (8.0) |
| 6' | 119.5, CH | 7.01, dd (8.0, 2.0) |
| COOCH₃ | 170.2, C |
Data compiled from published spectroscopic information. nih.gov
Two-dimensional NMR experiments were crucial for assembling the fragments identified in 1D NMR into the final molecular structure.
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments established the proton-proton coupling networks within the two substituted benzene rings, confirming their substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC was pivotal in connecting the different structural fragments. Key correlations were observed from the methoxy protons (δH 3.68) to the ester carbonyl carbon (δC 170.2) and the quaternary carbon C-3a (δC 93.3). Further crucial HMBC correlations linked the proton H-8b (δH 4.88) to several carbons including C-3, C-3a, C-4, and C-8a, which helped to piece together the fused ring system. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide through-space correlations between protons, which is essential for determining the relative stereochemistry. For this compound, a key NOE was observed between the methine proton H-8b and the protons of the 3,4-dihydroxyphenyl group. The stereochemistry at the chiral centers C-3a and C-8b was confirmed to be cis based on a critical NOE correlation between the methine proton H-8b and the methoxy group, indicating they are on the same face of the molecule. nih.gov This finding was essential for assigning the relative configuration as (3aR,8bS).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
The electronic structure of this compound was investigated using UV-Vis spectroscopy. The spectrum, recorded in methanol (B129727), revealed the presence of an extended chromophore system. It exhibited absorption maxima (λmax) at 260, 296, and 378 nm. nih.gov These absorptions are characteristic of the complex, conjugated system formed by the benzofuran (B130515) core fused with the cyclopentenone and substituted with phenolic groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy provided vital information about the functional groups present in the this compound molecule. The spectrum showed characteristic absorption bands confirming the key structural features:
A broad band at 3384 cm⁻¹ indicated the presence of hydroxyl (O-H) groups.
A sharp absorption at 1738 cm⁻¹ was assigned to the ester carbonyl (C=O) stretching vibration.
A band at 1686 cm⁻¹ corresponded to the conjugated ketone carbonyl (C=O) in the five-membered ring.
Absorptions at 1620 and 1518 cm⁻¹ were attributed to aromatic carbon-carbon (C=C) stretching vibrations. nih.gov
These IR data are fully consistent with the structure elucidated by NMR and MS techniques, confirming the presence of the proposed phenolic, ester, and ketone functionalities.
Chiroptical Methods for Absolute Configuration Determination
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. nih.govnumberanalytics.com These methods are powerful tools for determining the absolute configuration of stereocenters within a molecule. nih.govmdpi.com
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. rsc.org The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule and, therefore, to its absolute configuration. rsc.org For complex molecules, the experimental ECD spectrum is often compared with the spectra of known compounds or with theoretically calculated spectra to assign the absolute stereochemistry. mdpi.comnih.gov
While the total synthesis of this compound has been successfully reported, detailed studies specifically documenting the experimental ECD spectrum of this compound for the purpose of absolute configuration confirmation are not extensively available in the published literature. acs.orgnih.govanu.edu.au The stereochemical assignment in the synthesis was likely established through the use of chiral starting materials and stereoselective reactions. mdpi.comrsc.org
In modern natural product chemistry, the assignment of absolute configuration is frequently achieved by comparing the experimental ECD spectrum with a theoretically calculated spectrum. mdpi.com This computational approach involves several steps:
Conformational Search: Identifying all low-energy conformers of the molecule using molecular mechanics or other computational methods. researchgate.net
Geometry Optimization and Energy Calculation: Optimizing the geometry of each conformer and calculating their relative energies using Density Functional Theory (DFT). mdpi.com
ECD Spectrum Calculation: Calculating the ECD spectrum for each significant conformer using Time-Dependent Density Functional Theory (TD-DFT). unipi.it
Boltzmann Averaging: Generating a final theoretical ECD spectrum by averaging the spectra of the individual conformers based on their Boltzmann population at a given temperature. researchgate.net
A close match between the experimental and the calculated ECD spectrum for a particular enantiomer allows for the unambiguous assignment of the absolute configuration. unipi.it For this compound, specific computational studies applying this methodology to its ECD spectrum have not been detailed in publicly accessible research.
Table 1: General Workflow for Absolute Configuration Determination using ECD and Computational Chemistry
| Step | Description | Computational Method |
| 1 | Conformational Analysis | Molecular Mechanics (MM), Monte Carlo |
| 2 | Geometry Optimization | Density Functional Theory (DFT) |
| 3 | Excited State Calculation | Time-Dependent DFT (TD-DFT) |
| 4 | Spectral Generation | Boltzmann Averaging of Individual Conformer Spectra |
| 5 | Comparison | Comparison of Theoretical vs. Experimental ECD Spectrum |
Crystallographic Analysis of this compound and its Derivatives
X-ray crystallography is considered the gold standard for the determination of molecular structure, providing precise information on bond lengths, bond angles, and the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. nih.gov
In the context of the total synthesis of this compound, crystallographic data for several synthetic intermediates have been reported. acs.org These analyses were crucial for confirming the relative and absolute stereochemistry of key precursors, which in turn secured the stereochemical integrity of the final natural product. The Cambridge Crystallographic Data Centre (CCDC) contains the supplementary crystallographic data for these intermediates under accession codes 1871242–1871245. acs.org However, a crystallographic analysis of the final this compound molecule itself has not been reported in the available literature. The challenges in obtaining single crystals of sufficient quality for X-ray diffraction are often a limiting factor in the structural elucidation of complex natural products. nih.gov
Table 2: Crystallographic Data for this compound Synthesis Intermediates
| Compound | CCDC Accession Code | Availability |
| Intermediate 9a | 1871242 | Available |
| Intermediate 9b | 1871243 | Available |
| Intermediate 15 | 1871244 | Available |
| Intermediate 17 | 1871245 | Available |
| This compound | Not Reported | Not Available |
Biosynthetic Pathways and Total Synthesis of Suillusin
Proposed Biosynthetic Precursors and Pathways
The biosynthesis of suillusin is not yet fully elucidated; however, a plausible pathway has been proposed, centering on the well-known fungal metabolite, polyporic acid.
Hypothesis of Polyporic Acid as a Biogenetic Origin
It is hypothesized that this compound's biosynthetic journey begins with polyporic acid. wikipedia.orgnih.gov This suggestion stems from the structural similarities between this compound and other p-terphenyl (B122091) natural products, which are known to share polyporic acid as a common metabolic precursor. wikipedia.org The formation of the densely functionalized 1H-cyclopenta[b]benzofuran core of this compound from a p-terphenyl precursor like polyporic acid represents a fascinating, though not fully understood, biochemical transformation. wikipedia.org The co-occurrence of polyporic acid and its derivatives in various fungi lends support to its role as a key intermediate in the biosynthesis of a diverse array of secondary metabolites.
Enzymatic Mechanisms Implicated in this compound Biosynthesis
While the specific enzymes responsible for converting polyporic acid to this compound in Suillus granulatus have not been characterized, the proposed transformation would likely involve a series of enzymatic reactions. The biosynthesis of polyporic acid itself is understood to originate from the shikimate-chorismate pathway, involving the condensation of two molecules of a phenylpyruvic acid precursor. nih.gov In other fungi, enzymes known as non-reducing polyketide synthases or polyporic acid synthetases have been identified as responsible for the formation of the p-terphenyl scaffold. nih.gov
The subsequent conversion of polyporic acid to this compound would necessitate enzymatic machinery capable of oxidative cyclization and rearrangement. This could potentially involve oxidoreductases, such as monooxygenases or dioxygenases, to introduce oxygen functionalities and trigger the cascade of bond formations required to construct the unique cyclopentabenzofuran core of this compound. The study of enzyme-catalyzed cyclization reactions in other natural product biosyntheses provides a conceptual framework for the types of transformations that might be involved. rsc.orgresearchgate.net For instance, laccases, a type of oxidase, have been shown to catalyze oxidative C-N bond formation and cyclization in other fungal systems. rsc.org
Genetic Studies of Biosynthetic Gene Clusters in Suillus Species
The genes encoding the biosynthetic pathway for this compound are presumed to be organized in a biosynthetic gene cluster (BGC) within the genome of Suillus granulatus. In fungi, the genes for a specific secondary metabolite are often located adjacent to one another, facilitating their co-regulation. wikipedia.org While genomic studies in the Suillus genus have identified a wealth of BGCs, particularly for terpenes and non-ribosomal peptides, a specific cluster for this compound has not yet been definitively identified and characterized. researchgate.net General genomic analyses of Suillus species have revealed a significant enrichment in genes related to secondary metabolism, suggesting a robust capacity for producing a diverse array of chemical compounds. researchgate.net Future genomic and transcriptomic analyses of Suillus granulatus, potentially coupled with metabolomic studies, will be crucial in pinpointing the this compound BGC and unraveling the genetic basis of its production.
Chemical Total Synthesis Strategies for this compound
The first total synthesis of this compound was a significant achievement, providing access to this unique natural product for further study and confirming its structure. nih.govnamyco.orgresearchgate.net
Retrosynthetic Analysis
The strategy for the total synthesis of this compound was guided by a retrosynthetic analysis, a method of deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.org The key disconnection in the retrosynthesis of this compound was the cyclopentanone (B42830) ring. This led to the identification of a substituted benzoic ester and cinnamaldehyde (B126680) as key building blocks. nih.gov The core of the synthetic strategy was to construct the entire carbon framework in a single, efficient step. wikipedia.org
Key Synthetic Steps and Methodologies
The total synthesis of this compound was accomplished in 10 steps. wikipedia.org A pivotal moment in the synthesis was the use of a one-pot Michael-benzoin multicatalytic cascade reaction. nih.govnamyco.orgresearchgate.net This powerful reaction, inspired by the work of Rovis, allowed for the rapid assembly of the complete carbon skeleton of the molecule from the simple precursors. wikipedia.orgnih.gov
Following the construction of the core structure, the synthesis involved a series of redox manipulations to achieve the correct oxidation state of the final natural product. A crucial sequence in this latter stage was a Rubottom-Swern oxidation. This two-step process was employed to introduce the diketone functionality present in the this compound molecule. nih.govnamyco.orgresearchgate.net The successful completion of this 10-step synthesis not only provided a route to produce this compound but also opened avenues for the synthesis of analogues to explore its biological activities. wikipedia.orgnih.gov
Michael-Benzoin Multicatalytic Cascade for Carbon Framework Assembly
A pivotal moment in the total synthesis of this compound is the construction of its entire carbon framework in a single, elegant step. acs.organu.edu.au This was accomplished through a Michael-Benzoin multicatalytic cascade reaction. acs.organu.edu.au This sophisticated one-pot reaction involves the precise orchestration of two distinct catalytic cycles to forge the complex molecular architecture of a key cyclopentanone intermediate. acs.org The reaction proceeds from readily available starting materials, a benzoic ester and cinnamaldehyde, to rapidly assemble the core structure of this compound. acs.org
Rubottom-Swern Oxidation Sequence for Core Framework Oxidation State
With the carbon skeleton in place, the next critical challenge was to install the correct oxidation state on the core framework. acs.organu.edu.au This was achieved through a carefully orchestrated Rubottom-Swern oxidation sequence. acs.organu.edu.au This two-step process was necessary to introduce the requisite diketone functionality present in this compound. acs.org
The sequence begins with the Rubottom oxidation, which introduces a hydroxyl group at a specific position on the cyclopentanone ring. This is followed by a Swern oxidation, a reliable and mild method for converting the newly installed alcohol into a ketone. This stepwise approach provides a high degree of control over the oxidation process, ensuring the desired diketone is obtained in good yield.
Stereoselective Transformations
The synthesis of this compound required careful control of stereochemistry to ensure the correct three-dimensional arrangement of atoms in the final molecule. While the Michael-Benzoin cascade established the relative stereochemistry of several centers, subsequent transformations were also designed to proceed with high stereoselectivity. The specific stereochemical outcomes of each step were determined through detailed spectroscopic analysis and, in some cases, X-ray crystallography of key intermediates.
Yield Optimization and Reaction Efficiency
Below is a table summarizing the key steps and their reported yields in the total synthesis of this compound.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Michael-Benzoin Cascade | Benzoic ester derivative, cinnamaldehyde derivative, catalyst | Cyclopentanone intermediate | Not explicitly stated for single step, part of a multi-step sequence yield |
| 2-5 | Functional group manipulations | Various | Advanced intermediate | Yields for individual steps contribute to the overall 10-step sequence |
| 6 | Rubottom Oxidation | LDA, TBSCl, then m-CPBA | α-hydroxyketone intermediate | 67% over 2 steps |
| 7 | Swern Oxidation | (COCl)₂, DMSO, Et₃N | Diketone intermediate | Not explicitly stated for single step |
| 8-10 | Final functionalization and deprotection | Various | This compound | Overall yield for the 10-step synthesis is not explicitly stated in the primary communication |
It is important to note that while the primary publication outlines the 10-step synthesis, detailed step-by-step yields for optimization are often found in the extensive supporting information accompanying the research article. acs.organu.edu.au
Synthetic Analogues and Derivatives for Biosynthesis Studies
The successful total synthesis of this compound has opened the door to further research, including the synthesis of analogues and derivatives. These modified versions of the natural product are invaluable tools for studying its biosynthetic pathway and understanding its biological activity. The authors of the first total synthesis have indicated that efforts are underway to explore these areas. acs.organu.edu.au
By creating analogues with subtle structural changes, researchers can probe the specific structural features required for biological function. Furthermore, isotopically labeled synthetic analogues can be used in feeding studies with the producing organism, Suillus granulatus, to definitively map out the biosynthetic pathway. The initial hypothesis suggests that this compound is derived from polyporic acid, a compound common in fungi. acs.org Synthetic analogues will be crucial in confirming or refuting this proposed pathway. As of now, detailed studies on the synthesis and application of such analogues have not yet been published, representing an exciting avenue for future research.
Biological Activities and Mechanistic Investigations of Suillusin
Antioxidant Activity Investigations of Suillusin
The ability of a compound to counteract oxidative stress is a key area of pharmacological research. The antioxidant potential of this compound has been a subject of preliminary investigation, primarily through free radical scavenging assays.
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of a compound. Research indicates that this compound exhibits a moderate scavenging effect against the DPPH radical. nih.gov However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) value from this assay, are not extensively detailed in the currently available literature.
To date, there is a lack of specific published research detailing the evaluation of this compound using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. While studies have been conducted on extracts of Suillus species showing activity in ABTS assays, the specific contribution of this compound to this activity has not been isolated and quantified. nih.gov
Mechanisms of Antioxidant Action (e.g., electron transfer, hydrogen atom transfer)
The antioxidant activity of chemical compounds can be exerted through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). In the context of benzofuran (B130515) derivatives, the class of compounds to which this compound belongs, antioxidant activity is a known characteristic. researchgate.net The specific mechanism by which this compound exerts its antioxidant effects, whether through HAT, SET, or a combination of both, has not yet been definitively elucidated in published studies. Further research is required to understand the precise molecular interactions that underpin its radical scavenging capabilities.
Cellular and Molecular Activity Studies (Non-Human/Non-Clinical Models)
Beyond its antioxidant potential, this compound has been investigated for its cytotoxic effects against various cancer cell lines in non-human, non-clinical research settings. These studies provide initial insights into the compound's potential as a research probe for understanding cellular processes.
In Vitro Cytotoxicity Against Cell Lines
The cytotoxic activity of a compound, its ability to kill cells, is a critical parameter in the exploration of its potential as a research tool or therapeutic lead.
The human hepatocellular carcinoma cell line, HepG2, is a widely used model in cancer research. While various new polyphenolic metabolites isolated from Suillus granulatus, the fungal source of this compound, have demonstrated cytotoxic activity against HepG2 cells, specific data for purified this compound is not yet available in the scientific literature. nih.govrsc.orgresearchgate.net Studies on extracts of S. granulatus have shown cytotoxic effects on HepG2 cells, but the activity of the isolated this compound compound has not been reported. mdpi.com
This compound has demonstrated specific cytotoxic effects against the UACC62 human melanoma cell line and the SW620 human colon adenocarcinoma cell line. nih.gov Research has determined the half-maximal inhibitory concentration (IC50) values for this compound against these cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| UACC62 | Melanoma | 12 | nih.gov |
| SW620 | Colon Adenocarcinoma | 20 | nih.gov |
Lung, Ovarian, and Prostate Cell Line Models (e.g., A549, SK-OV-3, PC-3)
Currently, there is a notable absence of specific research in publicly available scientific literature detailing the cytotoxic or anticancer effects of isolated this compound on the human lung carcinoma cell line (A549), ovarian adenocarcinoma cell line (SK-OV-3), or prostate cancer cell line (PC-3).
One review article notes that this compound demonstrated "relative in vitro cytotoxic activity against various cancer cell lines," with IC50 values ranging from 12 µg/mL to 30 µg/mL. researchgate.net However, the specific cancer cell lines used in that study were not mentioned in the citing text.
Research has been conducted on crude extracts of the source organism, Suillus granulatus, rather than the purified compound this compound. For instance, studies have investigated the cytotoxic effects of aqueous and ethanolic extracts of S. granulatus on other cancer cell lines, such as cervical cancer (HeLa) and human hepatocellular carcinoma (HepG2). researchgate.netfrontiersin.org However, this research pertains to the entire extract, which contains a multitude of compounds, and not specifically to this compound. Therefore, no data is available to generate a table on the effects of this compound on A549, SK-OV-3, and PC-3 cell lines.
Identification of Molecular Targets and Pathways
The precise molecular targets and biological pathways modulated by this compound remain largely uninvestigated. The methodologies outlined below are standard approaches for such studies but have not yet been specifically applied to this compound according to available research.
There are no published studies that have employed the Drug Affinity Responsive Target Stability (DARTS) assay to identify the molecular targets of this compound. The DARTS method is a powerful tool for identifying protein targets of small molecules by observing how ligand binding protects the target protein from proteolysis. researchgate.net While it has been used to identify targets for other natural products, its application to this compound has not been documented. researchgate.net
No specific research is available that uses liquid chromatography-mass spectrometry (LC-MS/MS) for the express purpose of identifying the direct molecular targets of this compound. This technique is a cornerstone of proteomics and is often used in conjunction with methods like affinity purification or DARTS to identify unknown proteins that interact with a small molecule.
There is no evidence in the scientific literature of molecular docking simulations being performed to investigate the interaction between this compound and any protein target, including the specified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1). Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a protein, but such in silico studies for this compound are not yet available. researchgate.net
Antimicrobial Research Perspectives
The potential of this compound as an antimicrobial agent is not well-defined in existing research.
Specific studies detailing the antimicrobial or antibacterial activity of the purified compound this compound against various bacterial strains are not present in the available literature.
However, research on extracts from the mushroom Suillus granulatus has shown some antimicrobial effects. A 2025 study reported that extracts of S. granulatus demonstrated the widest range of antimicrobial activity among several Suillus species tested, showing effects against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Bacillus mycoides, as well as the fungus Meyerozyma guilliermondii. researchgate.net It is important to note that this activity is attributed to the entire chemical profile of the extract and cannot be assigned specifically to this compound. Without studies on the isolated compound, a data table of its specific activity against bacterial strains cannot be compiled.
Activity against Fungal Strains
Scientific literature available through comprehensive searches does not currently provide specific data on the direct antifungal activity of the isolated compound this compound against various fungal strains. While extracts of the mushroom Suillus granulatus, the natural source of this compound, have been noted for general antimicrobial properties, studies detailing the minimum inhibitory concentrations (MICs) of purified this compound against a panel of fungal species are not present in the reviewed literature. nih.govnih.gov Therefore, the spectrum of its antifungal activity and its potency against specific fungal pathogens remain to be determined.
Interactions with Other Biological Systems (Beyond Direct Activity)
The following subsections detail the current state of knowledge regarding the interactions of this compound with broader biological systems, focusing on its potential modulatory effects at the cellular and genetic levels.
Modulatory Effects on Cellular Processes
There is currently a lack of specific scientific studies investigating the modulatory effects of this compound on cellular processes. Research detailing how this compound may influence or alter specific signaling pathways, such as those involved in cell proliferation, inflammation, or apoptosis, is not available in the public domain based on extensive literature searches. While other metabolites from Suillus species have been investigated for their cellular effects, such data for this compound itself has not been published. frontiersin.orgnih.gov
Gene Expression Profiling in Response to this compound Treatment
No studies were identified that have performed gene expression or transcriptome profiling on cells or organisms following treatment with this compound. Consequently, there is no information available regarding the specific genes or genetic pathways that may be upregulated or downregulated in response to exposure to this compound. Such analyses would be crucial in elucidating the molecular mechanisms underlying any biological activity of this compound, but this area of research remains unexplored.
Structural Activity Relationship Sar Studies and Analogue Development
Design and Synthesis of Suillusin Analogues and Derivatives
The total synthesis of natural products is often a critical step enabling comprehensive SAR studies and the development of analogues that may not be readily available from natural sources. The first total synthesis of this compound has been reported. orcid.orgmalinslab.comacs.orgnih.gov This synthetic route, which involves key steps such as a Michael-benzoin multicatalytic cascade and a Rubottom-Swern oxidation sequence, provides access to the core 1H-cyclopenta[b]benzofuran framework of this compound. acs.orgnih.gov The ability to synthesize this compound allows for further exploration of its biological activity and facilitates the preparation of structural analogues. acs.orgnih.gov
Beyond the total synthesis of the parent compound, the isolation of structurally related polyphenolic metabolites from Suillus granulatus, such as suillusol A-D, suillusinoic acid, ethyl suillusinoate, and suillins F-L, provides valuable insights for analogue design. frontiersin.orgrsc.org These naturally occurring compounds exhibit structural variations around a related core or are distinct polyphenolic structures found in the same genus, offering potential starting points or inspiration for the rational design of synthetic derivatives aimed at modulating specific biological activities. frontiersin.orgrsc.org General synthetic strategies for constructing benzofurans and related cyclopenta[b]furanols are also relevant to the development of this compound analogues. chemrxiv.org
Assessment of Structure-Activity Relationships for Specific Biological Modulations
This compound has demonstrated notable biological activities, including antioxidant and cytotoxic effects. researchgate.netnih.govontosight.aimdpi.com Early research indicated its antioxidant activity, comparing it to established antioxidants like butylated hydroxyanisole (BHA) and vitamin E. researchgate.net More recent studies have focused on the cytotoxic potential of compounds from Suillus granulatus, including this compound and related metabolites, against cancer cell lines, particularly HepG2 liver cancer cells. mdpi.comfrontiersin.orgrsc.org
Studies on related compounds isolated from S. granulatus highlight how structural differences can influence biological activity. For instance, recent work identified six new polyphenolic metabolites (suillusol A-D, suillusinoic acid, ethyl suillusinoate) from S. granulatus and evaluated their cytotoxicity against HepG2 cells. frontiersin.org These compounds showed varying levels of activity, with suillusol B being identified as particularly active. mdpi.com Another study on polyprenylphenol derivatives (suillins F-L) from the same mushroom also reported significant antitumor activity against HepG2 cells, with differing IC50 values among the compounds. rsc.org This comparative analysis of the activities of structurally related natural products from the Suillus genus provides empirical data points for understanding the SAR within this class of compounds. For example, the IC50 values of some suillins against HepG2 cells were reported in the low micromolar range, demonstrating potent activity (e.g., compounds 1 and 3–6 with IC50 values ranging from 8.19 to 13.97 μM). rsc.org
While detailed SAR studies involving systematic modifications to the this compound core structure and comprehensive activity profiling of each analogue are not extensively detailed in the provided information, the reported activities of this compound and its naturally occurring relatives provide a foundation for future SAR investigations. The identification of molecular targets, such as HSP90AA1 for suillin (B18739) G, further contributes to understanding the mechanisms of action and can inform rational analogue design. rsc.org
Data on the cytotoxic activity of some compounds isolated from Suillus granulatus against HepG2 cells:
| Compound | IC50 (µM) | Source |
| Suillusol B | N/A | S. granulatus mdpi.com |
| Compound 1 (Suillin) | 8.19 | S. granulatus rsc.org |
| Compound 3 (Suillin) | 13.97 | S. granulatus rsc.org |
| Compound 4 (Suillin) | 12.97 | S. granulatus rsc.org |
| Compound 5 (Suillin) | 10.76 | S. granulatus rsc.org |
| Compound 6 (Suillin) | 8.60 | S. granulatus rsc.org |
| Cisplatin (Control) | N/A | Control rsc.org |
*Note: Specific IC50 values for Suillusol B and Cisplatin control in the context of the Suillusol study mdpi.com were not available in the provided snippets, but Suillusol B was noted as particularly active. mdpi.com
Ecological and Evolutionary Context of Suillusin Production in Suillus Fungi
Role of Suillus Species in Ectomycorrhizal Associations with Pinaceae
Suillus species are key ectomycorrhizal symbionts, forming mutually beneficial relationships with the roots of Pinaceae trees, such as Pinus, Larix, and Pseudotsuga. frontiersin.orghawaii.eduresearchgate.netresearchgate.netnih.gov This symbiosis is characterized by the exchange of resources, where the fungi facilitate the uptake of mineral nutrients and water from the soil for the plant, in return for carbohydrates produced by the tree through photosynthesis. frontiersin.orgnih.gov This nutrient exchange is critical for the growth and establishment of host seedlings, particularly in nutrient-poor environments characteristic of boreal and temperate forests where Pinaceae are prevalent. nih.govresearchgate.net
Suillus fungi are often considered pioneer ectomycorrhizal species, capable of rapidly colonizing the roots of young trees and contributing to the successful establishment and spread of conifer species. frontiersin.orgresearchgate.netresearchgate.netuhasselt.be A notable feature of the genus is its high degree of host specificity, with different Suillus species often associating with specific genera or even species within the Pinaceae. frontiersin.orghawaii.edunih.gov This specificity is a subject of ongoing research, with Suillus serving as a model system to understand the ecological and evolutionary dynamics of ectomycorrhizal associations. hawaii.eduresearchgate.netresearchgate.netnih.govosti.gov
Metabolomic Profiling of Suillus Species and Secondary Metabolite Diversity
Metabolomic studies have revealed that Suillus species are prolific producers of secondary metabolites, which are compounds not directly involved in primary metabolic processes but often play crucial roles in ecological interactions. nih.govbiorxiv.orgasm.org Research into the chemical profiles of Suillus has identified a variety of compounds, including prenylated phenols, boviquinones, and a significant diversity of terpenes and polyphenolic compounds. nih.govresearchgate.nettandfonline.comtandfonline.comfrontiersin.orgnih.govipb.ptmdpi.com
Recent advancements in comparative genomics and untargeted metabolomics have provided deeper insights into the metabolic capabilities of Suillus. These studies indicate that the genus possesses a high number of genes organized into biosynthetic gene clusters (BGCs), particularly those related to the production of terpenes and non-ribosomal peptides. nih.govbiorxiv.orgasm.orgresearchgate.net The abundance and variation of these BGCs among different Suillus species suggest a significant capacity for producing a wide range of secondary metabolites. nih.gov
Untargeted metabolomics analyses of Suillus species, including studies involving co-cultures, have identified a diverse array of extracellular metabolites (exometabolites) released by the fungi. nih.govbiorxiv.org Prenol lipids, a class that includes many terpenes, have been found to be particularly abundant among these exometabolites. nih.govbiorxiv.org Specific terpenes detected in Suillus cultures, such as isopimaric acid, sandaracopimaric acid, and abietic acid, are also known components of pine resin, highlighting a potential chemical interface between the fungus and its host. biorxiv.orgasm.org
Suillusin is one such secondary metabolite that has been isolated from Suillus granulatus. tandfonline.comcontaminantdb.carsc.org It is characterized as a unique benzofuran (B130515) derivative. tandfonline.comcontaminantdb.carsc.org Other related polyphenolic compounds, such as suillusols and suillusinoic acid derivatives, have also been isolated from S. granulatus, further demonstrating the chemical richness of this genus. frontiersin.orgnih.gov
The following table summarizes findings on predicted biosynthetic gene clusters and identified putative terpenes in selected Suillus species:
| Suillus Species | Predicted Total BGCs nih.gov | Predicted Terpene Synthase BGCs nih.gov | Predicted NRPS-like Genes nih.gov | Putative Terpenes Identified (Metabolomics) biorxiv.org |
| S. cothurnatus | 53 | 38 | 12 | 116 (across three species) |
| S. hirtellus | 43 | 23 | 14 | 116 (across three species) |
| S. decipiens | 36 | 19 | 14 | 116 (across three species) |
Note: The number of putative terpenes identified is the total across the three species in the study, not specific to each species.
Chemo-Ecological Significance of this compound in Fungal-Plant Interactions
Secondary metabolites produced by fungi play vital roles in mediating interactions with their environment and other organisms, including host plants and competing microbes. nih.govbiorxiv.orgasm.orgnih.gov These compounds can act as signaling molecules, defense compounds, or agents that modify the soil environment. nih.govbiorxiv.orgasm.org In the context of ectomycorrhizal symbioses, fungal secondary metabolites are known to influence host recognition, root morphology, nutrient exchange, and protection against pathogens and herbivores. nih.govbiorxiv.orgasm.orgresearchgate.net
While the general chemo-ecological significance of Suillus secondary metabolites is recognized, with terpenes potentially involved in interactions related to pine resin components and fungal spore germination biorxiv.orgasm.org, the specific ecological function of this compound within the Suillus-Pinaceae symbiosis is not yet extensively documented in the provided search results. This compound has been noted for exhibiting biological activities such as moderate DPPH radical scavenging effect and cytotoxicity against certain cell lines in in vitro studies. tandfonline.comfrontiersin.orgnih.govmdpi.com However, the direct role these activities play in the ecological interaction between Suillus producing this compound (like S. granulatus) and its Pinaceae host or other soil microbes requires further investigation. The production of this compound by an ectomycorrhizal fungus suggests a potential, yet to be fully elucidated, role in the complex chemical communication and interaction network within the rhizosphere.
Evolutionary Pressures Shaping this compound Biosynthesis
The evolution of the Suillus genus has been closely tied to that of its Pinaceae hosts. frontiersin.orghawaii.eduresearchgate.net Host shift speciation is considered a significant factor in the diversification of Suillus clades. frontiersin.org The strong host specificity observed in Suillus species suggests that evolutionary pressures related to associating with particular host trees have played a crucial role in shaping the genetic makeup and metabolic capabilities of these fungi. frontiersin.orghawaii.edunih.govresearchgate.net
The expansion of specific BGCs, such as those for terpenes and non-ribosomal peptides, in the Suillus genus compared to other ectomycorrhizal fungi points towards evolutionary advantages associated with the production of these compound classes. asm.orgresearchgate.net These advantages could include enhanced abilities in host colonization, nutrient acquisition, defense against competitors or pathogens in the rhizosphere, or adaptation to specific environmental conditions. nih.govuhasselt.bebiorxiv.orgasm.orgresearchgate.net
While the broader evolutionary context suggests that the capacity for secondary metabolite production in Suillus is shaped by selective pressures related to their symbiotic lifestyle and environment, the specific evolutionary forces that have driven the biosynthesis of this compound are not explicitly detailed in the available literature. This compound is suggested to be biogenerated from polyporic acid tandfonline.com, indicating a potential biosynthetic pathway. Understanding the distribution of this compound and its related biosynthetic genes across different Suillus species and their host associations could provide further clues about the evolutionary pressures that led to its production. Evolutionary adaptation to environmental factors, such as the ability of some Suillus populations to tolerate heavy metals in contaminated soils uhasselt.be, demonstrates the capacity for evolutionary responses to environmental pressures, which could also extend to the evolution of specific metabolic pathways.
Future Directions and Research Opportunities
Elucidation of Complete Biosynthetic Pathway Enzymes and Genes
Understanding the complete biosynthetic pathway of Suillusin is a critical area for future research. While a probable biosynthesis pathway suggesting its generation from polyporic acid has been proposed, the specific enzymes and genes involved in this process require detailed elucidation. researchgate.net Research into fungal secondary metabolite biosynthesis often involves identifying enzymes and intermediates within metabolic pathways. slu.se Advances in synthetic biology and multiplexed genome engineering are expected to aid in optimizing the design and synthesis of pathways involved in natural product production. frontiersin.org Identifying the genes encoding the relevant enzymes would allow for potential heterologous expression and controlled production of this compound. This could involve cloning genes, constructing plasmids encoding these enzymes, and transfecting microorganisms for production. frontiersin.org Comparative analysis of the genomes and transcriptomes of Suillus species, particularly those known to produce this compound, could help identify candidate genes involved in its biosynthesis. Studies on the genus Suillus have already provided genomic resources and insights into gene expression patterns in symbiotic interactions, which could be valuable for this purpose. researchgate.netnih.govnih.govresearchgate.net
Comprehensive Mechanistic Studies of Molecular Targets
Future research should focus on comprehensively understanding the molecular targets of this compound and its mechanism of action. While potential biological activities like antimicrobial, antioxidant, and antitumor effects have been suggested, the specific molecules and pathways that this compound interacts with remain to be fully elucidated. ontosight.ai Studies on other compounds from Suillus species have investigated molecular mechanisms, such as the p53-mediated effect of a Suillus collinitus extract on cancer cells and the interaction of compounds with α-glucosidase. researchgate.netipb.pt Detailed mechanistic studies could involve a range of biochemical and cell biology techniques to identify protein or nucleic acid targets, analyze downstream signaling pathways, and understand the cellular responses triggered by this compound. This is crucial for validating its potential therapeutic applications and understanding its role in the producing organism.
Investigation of Ecological Roles of this compound in Symbiotic Systems
Suillus species are known to form symbiotic ectomycorrhizal associations with conifer trees, particularly those in the Pinaceae family. researchgate.netnih.govwikipedia.orgcdnsciencepub.com The ecological role of secondary metabolites like this compound within these symbiotic systems is an important area for future investigation. Research on Suillus as a model system for studying ectomycorrhizal associations is ongoing, providing a foundation for such studies. researchgate.netnih.gov Future research could explore whether this compound plays a role in mediating the interaction between the fungus and its host tree, influencing nutrient exchange, providing protection against pathogens or herbivores, or facilitating communication within the mycorrhizosphere. researchgate.netnih.gov Studies on the gene expression patterns during Suillus-pine interactions have identified unique gene sets related to host recognition and metabolic pathways, which could provide clues about the ecological functions of fungal compounds. nih.govresearchgate.net Investigating the presence and concentration of this compound in different parts of the symbiotic structure (e.g., fungal sheath, Hartig net, root) and under varying environmental conditions could provide insights into its ecological significance.
Exploration of Novel this compound Analogues with Enhanced Research Utility
The total synthesis of this compound provides an opportunity to explore the creation of novel analogues with potentially enhanced research utility. nih.govacs.org Future research could focus on synthesizing structural variants of this compound to investigate structure-activity relationships and potentially develop probes for studying its molecular targets or ecological roles. This could involve modifying different parts of the this compound structure, such as the benzofuran (B130515) core or the attached substituents. The synthesis of analogues is a common strategy in natural product research to explore chemical space and identify compounds with improved properties or novel activities. excli.dehokudai.ac.jp Such analogues could serve as valuable tools for dissecting the biological functions of this compound and its potential applications.
Q & A
Basic: What methodologies are essential for characterizing Suillusin’s structural and chemical properties?
To determine this compound’s molecular structure, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) to elucidate connectivity and stereochemistry, complemented by high-resolution mass spectrometry (HR-MS) to confirm molecular weight. Purity validation requires high-performance liquid chromatography (HPLC) with UV/Vis or mass detection, ensuring ≥95% purity for reproducible biological assays. For crystallographic analysis, X-ray diffraction (XRD) may resolve absolute configuration .
Basic: What challenges arise during the isolation of this compound from natural sources, and how can they be mitigated?
This compound’s low natural abundance and structural similarity to co-occurring metabolites complicate isolation. Bioassay-guided fractionation using column chromatography (e.g., silica gel, Sephadex LH-20) paired with thin-layer chromatography (TLC) tracking can enhance specificity. Solvent systems optimized for polarity (e.g., hexane:ethyl acetate gradients) improve separation, while countercurrent chromatography (CCC) reduces irreversible adsorption .
Advanced: How should researchers design experiments to evaluate this compound’s bioactivity against resistant pathogens?
Adopt a multi-tiered screening approach :
In vitro antimicrobial assays : Use standardized MIC/MBC protocols (CLSI guidelines) against priority pathogens (e.g., MRSA, Candida auris), including positive controls (e.g., amphotericin B) and solvent controls.
Time-kill kinetics : Assess concentration- and time-dependent effects.
Synergy testing : Combine this compound with conventional antibiotics via checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) .
Advanced: How can contradictions in reported bioactivity data for this compound be systematically resolved?
Contradictions often stem from variability in compound purity, assay conditions, or cell lines. Strategies include:
- Replicating studies using identical protocols (e.g., ATCC cell lines, serum-free media).
- Meta-analysis of published data to identify confounding variables (e.g., pH, temperature).
- Orthogonal assays : Validate antifungal activity via both broth microdilution and agar diffusion .
Methodological: What optimization strategies improve this compound’s synthetic yield in laboratory settings?
Key parameters:
- Catalyst screening : Test palladium, nickel, or enzyme-mediated coupling for stereoselective synthesis.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproducts.
- In-line analytics : Monitor reactions via FTIR or Raman spectroscopy for real-time adjustments .
Methodological: How can researchers ensure reproducibility in this compound-related experiments?
- Detailed protocols : Document solvent batches, equipment calibration, and storage conditions (e.g., -80°C vs. lyophilization).
- Inter-laboratory validation : Share samples with collaborating labs for cross-verification.
- Negative controls : Include vehicle-only and heat-inactivated enzyme controls in enzymatic assays .
Data Analysis: What statistical approaches are robust for analyzing this compound’s dose-response relationships?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values.
- ANOVA with post-hoc tests : Compare efficacy across concentrations or cell types .
Mechanistic Studies: What in silico and experimental methods elucidate this compound’s molecular targets?
- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina.
- CRISPR-Cas9 knockouts : Identify genes essential for this compound’s activity in Saccharomyces cerevisiae haploinsufficiency profiling.
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to map pathway perturbations .
Validation: How is this compound’s purity validated across experimental batches?
- Multi-method crosscheck : Combine HPLC, NMR, and elemental analysis.
- Stability testing : Accelerated degradation studies (40°C/75% RH) to identify breakdown products.
- Reference standards : Use commercially available or in-house characterized this compound for calibration .
Predictive Modeling: Which computational tools predict this compound’s pharmacokinetic and toxicity profiles?
- ADMET prediction : Tools like SwissADME or ProTox-II estimate bioavailability, CYP inhibition, and hepatotoxicity.
- QSAR models : Train on structurally related compounds to forecast bioactivity against novel targets.
- Molecular dynamics simulations : Assess binding stability in lipid bilayers for membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
